1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone
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Overview
Description
1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone is an organic compound with the molecular formula C12H12BrClO It is a substituted ketone, featuring a bromocyclopentyl group and a chlorophenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone typically involves a Friedel-Crafts acylation reaction. This process includes the acylation of 4-chlorobenzene with 1-bromocyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of (1-bromocyclopentyl)-(4-chlorophenyl)methanol.
Oxidation: Formation of (1-bromocyclopentyl)-(4-chlorophenyl)carboxylic acid.
Scientific Research Applications
1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone involves its interaction with specific molecular targets. The presence of the bromocyclopentyl and chlorophenyl groups allows the compound to interact with biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in inflammation and pain pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-Bromocyclopentyl)-(2-chlorophenyl)methanone
- (1-Bromocyclopentyl)-(3-chlorophenyl)methanone
Uniqueness
1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its 2- and 3-chlorophenyl counterparts .
Properties
IUPAC Name |
(1-bromocyclopentyl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClO/c13-12(7-1-2-8-12)11(15)9-3-5-10(14)6-4-9/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQWGXVWCDMYRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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